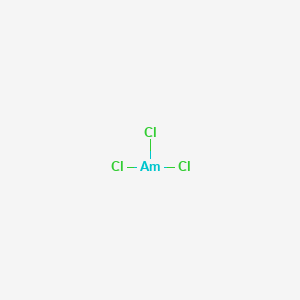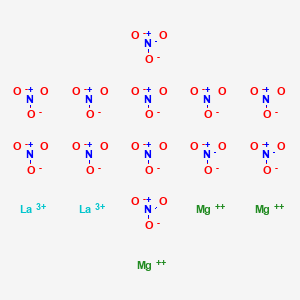
Carbanilic acid, 3,4-dichlorodithio-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbanilic acid, 3,4-dichlorodithio-, ethyl ester, also known as ethyl 3,4-dichlorodithio-carbanilate, is a chemical compound that has been widely studied for its various applications in scientific research. It is a yellow crystalline solid that is soluble in organic solvents such as ethanol and acetone. This compound has been used in many studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mécanisme D'action
The mechanism of action of Carbanilic acid, 3,4-dichlorodithio-, ethyl ester 3,4-dichlorodithio-carbanilate is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can have various effects on the nervous system.
Effets Biochimiques Et Physiologiques
Studies have shown that Carbanilic acid, 3,4-dichlorodithio-, ethyl ester 3,4-dichlorodithio-carbanilate has various biochemical and physiological effects. It has been shown to have antifungal and antibacterial properties, as well as anti-inflammatory and antioxidant effects. It has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Carbanilic acid, 3,4-dichlorodithio-, ethyl ester 3,4-dichlorodithio-carbanilate in lab experiments is its relatively low cost and easy availability. It is also a stable compound that can be stored for long periods of time without degradation. However, one of the limitations of using this compound is that it is highly toxic and can be dangerous if not handled properly. It is also not very soluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are many potential future directions for the study of Carbanilic acid, 3,4-dichlorodithio-, ethyl ester 3,4-dichlorodithio-carbanilate. One area of research could be the development of new synthetic methods for this compound, which could lead to the discovery of new derivatives with different properties. Another area of research could be the investigation of its potential applications in the treatment of various diseases, such as cancer and neurodegenerative diseases. Finally, the study of its mechanism of action and its interaction with enzymes could provide valuable insights into the functioning of the nervous system and the development of new drugs.
Méthodes De Synthèse
The synthesis of Carbanilic acid, 3,4-dichlorodithio-, ethyl ester 3,4-dichlorodithio-carbanilate can be achieved through a multistep reaction, starting from the reaction of 3,4-dichloroaniline with carbon disulfide in the presence of sodium hydroxide to form 3,4-dichloro-1,2-dithiole-5-thione. This intermediate is then reacted with Carbanilic acid, 3,4-dichlorodithio-, ethyl ester chloroformate in the presence of triCarbanilic acid, 3,4-dichlorodithio-, ethyl esteramine to form Carbanilic acid, 3,4-dichlorodithio-, ethyl ester 3,4-dichlorodithio-carbanilate.
Applications De Recherche Scientifique
Ethyl 3,4-dichlorodithio-carbanilate has been widely studied for its potential applications in various fields of scientific research. It has been used as a precursor in the synthesis of various organic compounds, such as heterocyclic compounds and azo dyes. It has also been used as a reagent in the synthesis of other chemical compounds, such as Carbanilic acid, 3,4-dichlorodithio-, ethyl ester 2,3-dichlorobenzoate.
Propriétés
Numéro CAS |
13037-37-1 |
|---|---|
Nom du produit |
Carbanilic acid, 3,4-dichlorodithio-, ethyl ester |
Formule moléculaire |
C9H9Cl2NS2 |
Poids moléculaire |
266.2 g/mol |
Nom IUPAC |
ethyl N-(3,4-dichlorophenyl)carbamodithioate |
InChI |
InChI=1S/C9H9Cl2NS2/c1-2-14-9(13)12-6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3,(H,12,13) |
Clé InChI |
AHFQVRXMYZFPHT-UHFFFAOYSA-N |
SMILES isomérique |
CCSC(=NC1=CC(=C(C=C1)Cl)Cl)S |
SMILES |
CCSC(=S)NC1=CC(=C(C=C1)Cl)Cl |
SMILES canonique |
CCSC(=S)NC1=CC(=C(C=C1)Cl)Cl |
Autres numéros CAS |
13037-37-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane](/img/structure/B81595.png)





![2-[[2-[[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B81604.png)




